

# Validating Hpk1-IN-33 Target Engagement in Cells: A Comparative Guide

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## Compound of Interest

Compound Name: *Hpk1-IN-33*

Cat. No.: *B12409493*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Hpk1-IN-33** with other alternative inhibitors for validating target engagement of Hematopoietic Progenitor Kinase 1 (Hpk1) in cellular assays. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of these compounds.

## Introduction to Hpk1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Upon TCR activation, Hpk1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76 at serine 376 (pSLP-76 Ser376).[1] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the disassembly of the TCR signaling complex and subsequent attenuation of T-cell activation and effector functions.

The inhibitory role of Hpk1 in anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of Hpk1 are being developed to block its kinase activity, thereby unleashing the full potential of T-cell-mediated tumor cell killing. Validating that these inhibitors engage with Hpk1 within the cellular environment is a critical

step in their development. This guide focuses on **Hpk1-IN-33** and provides a comparative analysis with other known Hpk1 inhibitors.

## Comparative Analysis of Hpk1 Inhibitors

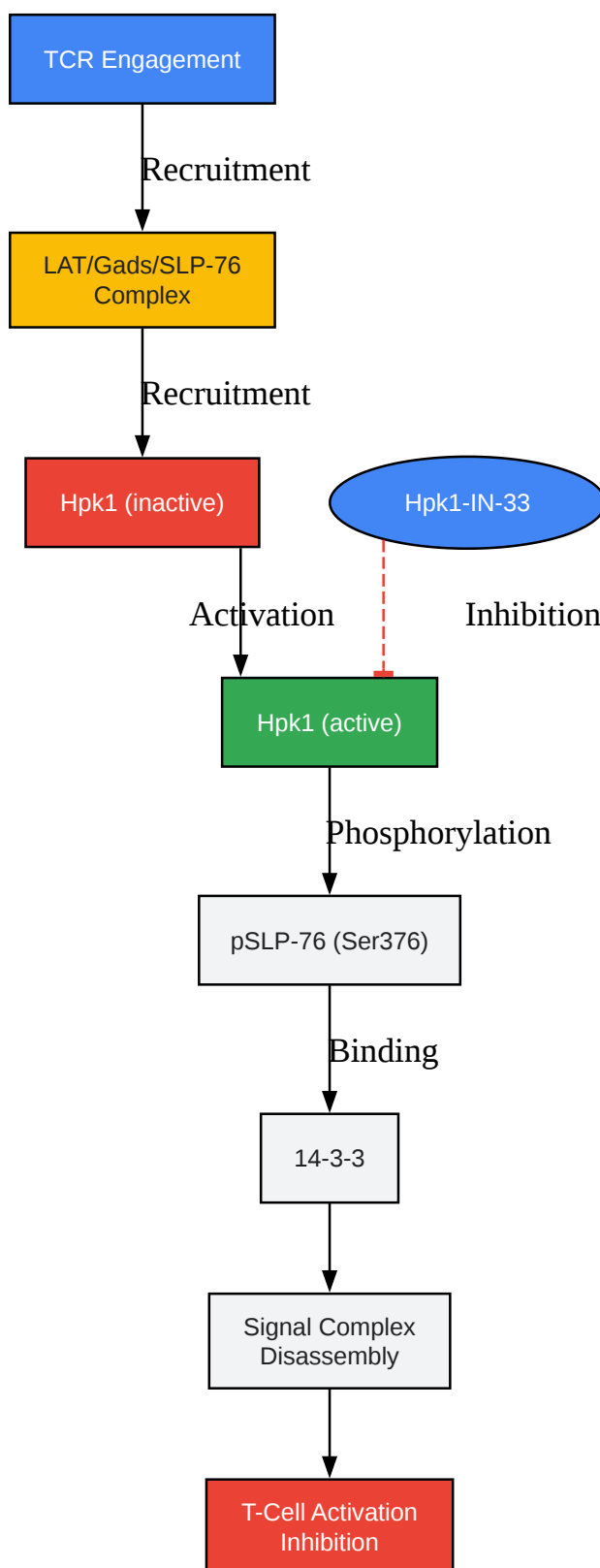
The following table summarizes the quantitative data for **Hpk1-IN-33** and a selection of alternative Hpk1 inhibitors. The data has been compiled from various sources and provides a basis for comparing their potency and cellular activity.

Compound	Target	Assay Type	IC50 / Ki / EC50	Cell Line / System	Reference
Hpk1-IN-33	Hpk1	Ki	1.7 nM	-	<a href="#">[3]</a> <a href="#">[4]</a>
Hpk1	IL-2 Production	EC50: 286 nM	Jurkat WT	<a href="#">[3]</a> <a href="#">[4]</a>	
Hpk1	IL-2 Production	EC50: >10000 nM	Jurkat Hpk1 KO	<a href="#">[3]</a> <a href="#">[4]</a>	
GNE-1858	Hpk1 (wild-type)	Biochemical	IC50: 1.9 nM	-	<a href="#">[5]</a> <a href="#">[6]</a>
BGB-15025	Hpk1	Biochemical	IC50: 1.04 nM	-	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
NDI-101150	Hpk1	-	Potent and selective	-	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
CFI-402411	Hpk1	-	First-in-class oral inhibitor	-	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>
ISR-05	Hpk1	Kinase Inhibition	IC50: 24.2 ± 5.07 µM	-	<a href="#">[1]</a>
ISR-03	Hpk1	Kinase Inhibition	IC50: 43.9 ± 0.134 µM	-	<a href="#">[1]</a>
M074-2865	Hpk1	Kinase Inhibition	IC50: 2.93 ± 0.09 µM	-	<a href="#">[20]</a> <a href="#">[21]</a>

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The absence of specific Cellular Thermal Shift Assay (CETSA) data for **Hpk1-IN-33** is a current limitation in publicly available information.

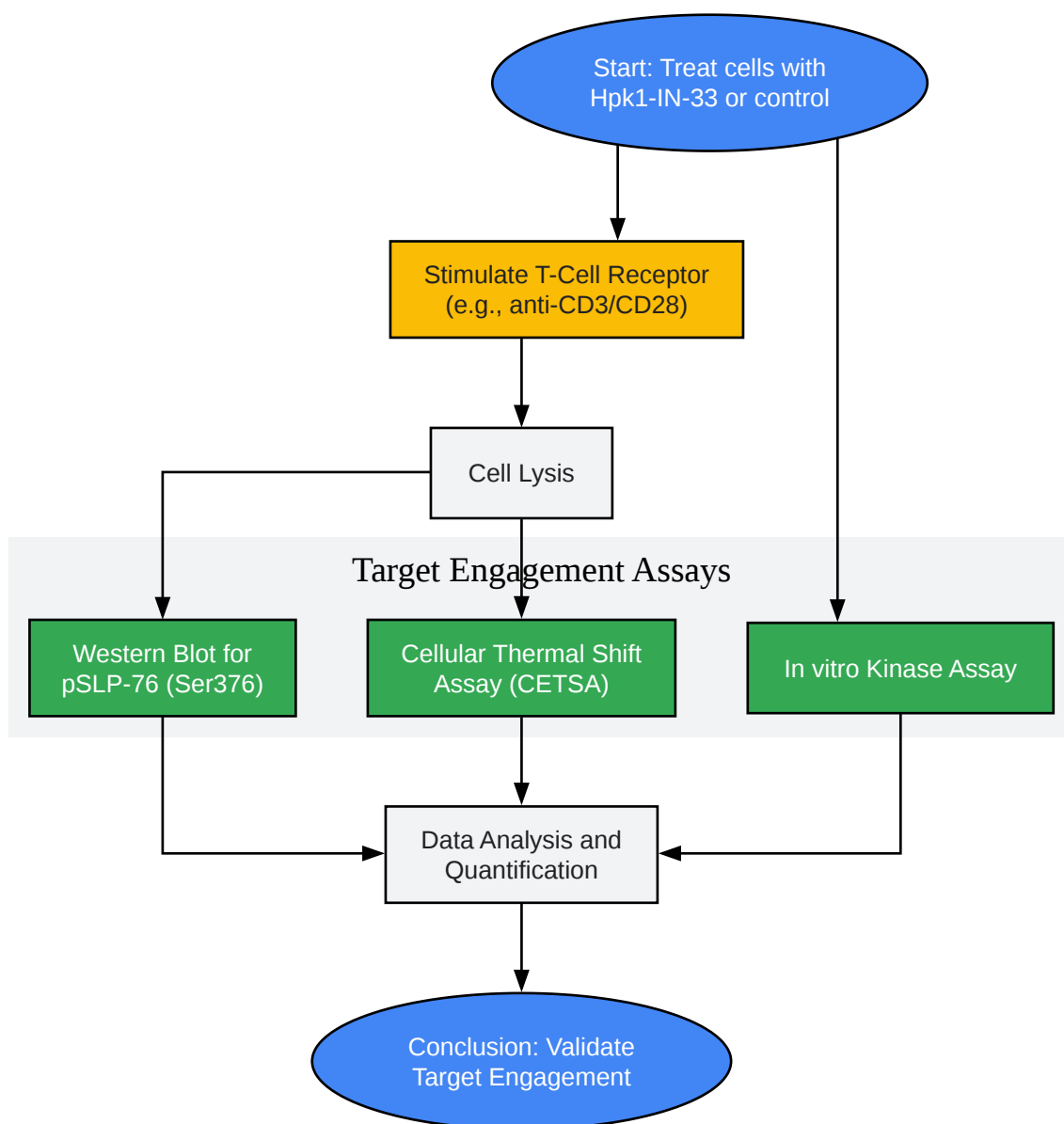
## Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.



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Caption: Hpk1 Signaling Pathway in T-Cells.



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Caption: Experimental Workflow for Hpk1 Target Engagement.

## Experimental Protocols

### In Vitro Hpk1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the Hpk1 kinase domain.

#### Materials:

- Hpk1 enzyme
- Lanthascreen® Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer
- Test compound (**Hpk1-IN-33** or other inhibitors)
- 384-well plate

#### Procedure:

- Prepare a serial dilution of the test compound.
- Add 4  $\mu$ L of the diluted compound to the assay plate.
- Prepare a 2X kinase/antibody mixture in kinase buffer and add 8  $\mu$ L to each well.
- Prepare a 4X tracer solution in kinase buffer and add 4  $\mu$ L to each well.
- Incubate the plate at room temperature for 60 minutes.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Calculate the emission ratio and plot against the compound concentration to determine the IC<sub>50</sub> value.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

#### Materials:

- Intact cells (e.g., Jurkat)
- Test compound (**Hpk1-IN-33** or other inhibitors)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Equipment for protein quantification (e.g., Western blot, ELISA)

#### Procedure:

- Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Wash the cells with PBS to remove excess compound.
- Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
- Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
- Analyze the amount of soluble Hpk1 in the supernatant using Western blot or another protein detection method.
- Plot the amount of soluble Hpk1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

## Western Blot for Phospho-SLP-76 (Ser376)

This protocol is used to detect the phosphorylation of Hpk1's direct substrate, SLP-76, as a downstream biomarker of Hpk1 activity.

Materials:

- Cell lysates from stimulated and inhibitor-treated cells
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibody against phospho-SLP-76 (Ser376)
- Primary antibody for total SLP-76 or a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody for total SLP-76 or a loading control.
- Quantify the band intensities to determine the relative levels of pSLP-76. A decrease in pSLP-76 levels in the presence of the inhibitor indicates target engagement and inhibition of Hpk1 kinase activity.

## Conclusion

Validating the target engagement of Hpk1 inhibitors in a cellular context is essential for their preclinical and clinical development. **Hpk1-IN-33** demonstrates potent inhibition of Hpk1 in biochemical and cellular assays. The experimental protocols provided in this guide offer robust methods for assessing the target engagement of **Hpk1-IN-33** and other inhibitors. The phosphorylation of SLP-76 at Ser376 serves as a reliable proximal biomarker for Hpk1 activity in cells. While direct CETSA data for **Hpk1-IN-33** is not yet publicly available, the provided protocol can be readily applied to generate this valuable information. This comparative guide serves as a valuable resource for researchers working to advance novel Hpk1 inhibitors for cancer immunotherapy.

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